

# Theoretical Examination of Benzyl Phenyl Carbonate's Molecular Structure: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Benzyl phenyl carbonate*

Cat. No.: *B1280318*

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This technical guide provides an in-depth analysis of the molecular structure of **benzyl phenyl carbonate** (BPC), a compound of interest in organic synthesis and materials science. The document synthesizes theoretical and experimental data to offer a comprehensive understanding of BPC's conformational properties, vibrational characteristics, and electronic behavior. The core of this guide is a detailed examination of the molecule's geometry, optimized through computational chemistry, and corroborated by spectroscopic analysis.

## Core Molecular Structure and Theoretical Framework

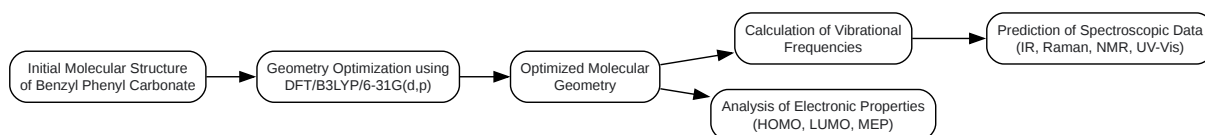
The molecular structure of **benzyl phenyl carbonate** (C<sub>14</sub>H<sub>12</sub>O<sub>3</sub>) has been elucidated through a combination of theoretical calculations and experimental spectroscopy.<sup>[1]</sup> The foundational theoretical approach for understanding its three-dimensional arrangement and electronic properties is Density Functional Theory (DFT).

## Computational Methodology

The primary computational method employed in the cited research for the structural analysis of **benzyl phenyl carbonate** is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-31G(d,p) basis set.<sup>[1]</sup> This level of theory is widely recognized for its

balance of computational efficiency and accuracy in predicting the geometries of organic molecules.

The workflow for the theoretical analysis of **benzyl phenyl carbonate**'s molecular structure can be summarized as follows:



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**Figure 1:** Computational workflow for the theoretical analysis of **benzyl phenyl carbonate**.

## Quantitative Molecular Geometry

The geometry of **benzyl phenyl carbonate** was optimized using the DFT/B3LYP/6-31G(d,p) method to determine the most stable conformation. The following tables present the key bond lengths and bond angles for the optimized structure.

### Bond Lengths

The calculated bond lengths provide insight into the bonding characteristics within the molecule.

Parameter	Bond	Calculated Value (Å)
Bond Length	C=O	1.20
(C=O)-O	1.35	
Ph-O	1.40	
O-CH <sub>2</sub>	1.45	
CH <sub>2</sub> -Ph	1.51	

Table 1: Selected optimized bond lengths of benzyl phenyl carbonate calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[\[2\]](#)

## Bond Angles

The bond angles are crucial for defining the three-dimensional shape of the molecule.

Parameter	Angle	Calculated Value (°)
Bond Angle	O-C-O	109.2
C-O-C	115.7	

Table 2: Selected optimized bond angles of benzyl phenyl carbonate calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[\[2\]](#)

## Experimental Protocols for Structural Characterization

A multi-spectroscopic approach is employed to experimentally validate the theoretical findings and provide a comprehensive understanding of the molecular structure of **benzyl phenyl**

**carbonate.** The following sections detail the methodologies for the key experimental techniques cited in the literature.<sup>[1]</sup>

## Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in **benzyl phenyl carbonate**.

Methodology:

- **FT-IR Spectroscopy:** The FT-IR spectrum is typically recorded in the 4000-400  $\text{cm}^{-1}$  range. A small amount of the neat liquid sample is placed between two KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is obtained by averaging multiple scans to improve the signal-to-noise ratio.
- **FT-Raman Spectroscopy:** The FT-Raman spectrum is recorded in the 3500-50  $\text{cm}^{-1}$  range. The sample is placed in a glass capillary tube and irradiated with a near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm. The scattered light is collected and analyzed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atoms in the molecule, providing crucial information about its connectivity and structure.

Methodology:

- **Sample Preparation:** A solution of **benzyl phenyl carbonate** is prepared by dissolving the compound in a deuterated solvent, commonly chloroform- $\text{d}$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.

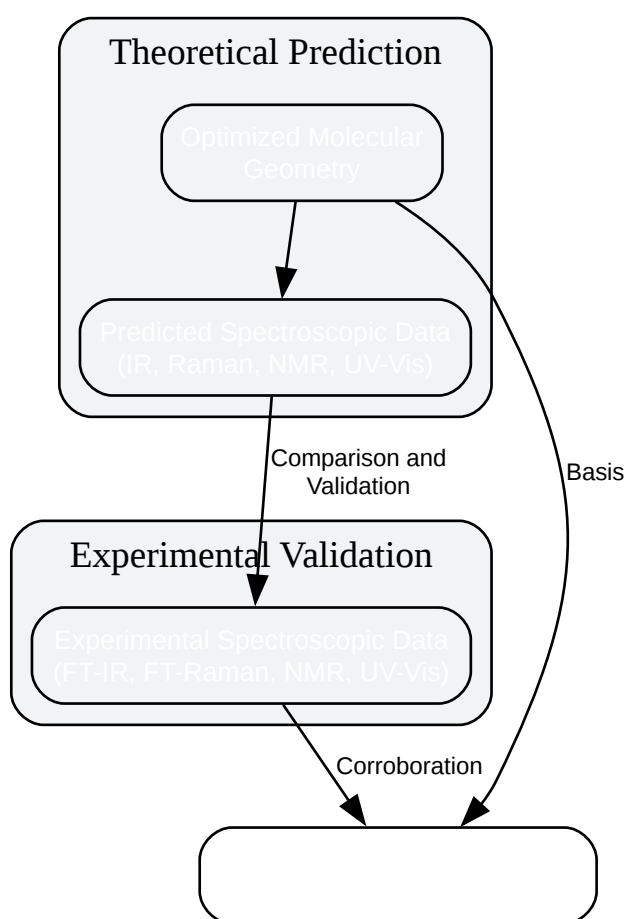
## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

### Methodology:

- **Sample Preparation:** A dilute solution of **benzyl phenyl carbonate** is prepared in a suitable solvent, such as ethanol or cyclohexane.
- **Data Acquisition:** The UV-Vis absorption spectrum is recorded over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer. The instrument is first blanked with the pure solvent.

The logical relationship between the theoretical calculations and the experimental validation is depicted in the following diagram:



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## References

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